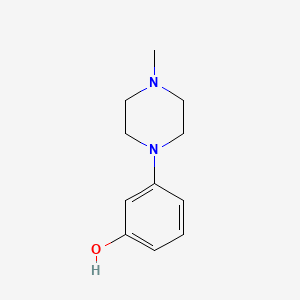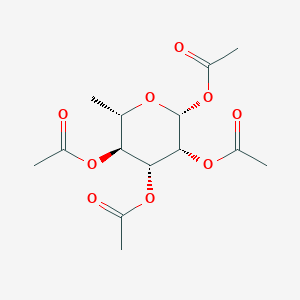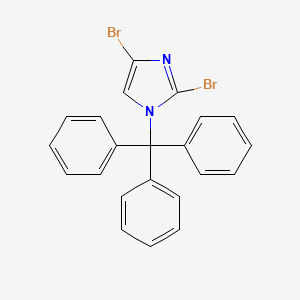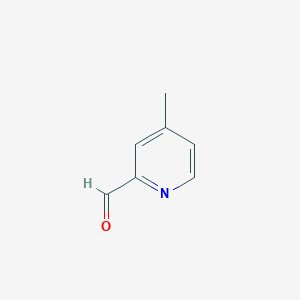
4-Methylpyridine-2-carbaldehyde
Descripción general
Descripción
4-Methylpyridine-2-carbaldehyde, also known as 2-Formyl-4-methylpyridine or 4-Methylpicolinaldehyde, is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 .
Molecular Structure Analysis
The molecular structure of 4-Methylpyridine-2-carbaldehyde has been studied using various spectroscopic techniques and quantum chemical calculations . These studies have provided insights into its structural, energetic, and vibrational properties .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methylpyridine-2-carbaldehyde were not found in the available resources, studies on similar compounds suggest that they can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Methylpyridine-2-carbaldehyde is a liquid with a refractive index of 1.531 and a density of 1.082 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Catalytic Applications and Mechanistic Insights
Palladium-Catalyzed Imine Hydrolysis
A study demonstrated the use of 4-methylpyridin-2-amine in the synthesis of Schiff bases through reactions with 3-bromothiophene-2-carbaldehyde. These bases were further processed under Suzuki coupling reaction conditions, using palladium catalysts, to yield products after hydrolysis of the imine linkages. Theoretical calculations provided insights into the mechanism of transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).
Synthetic Organic Chemistry
Preparation of 2-Chloro-5-Methylpyridine-3-Carbaldehyde Imines
A range of 2-chloro-5-methylpyridine-3-carbaldehyde imines were synthesized, showcasing their potential as herbicides, fungicides, and in other biological roles. These imines were synthesized through reactions of 2-chloro-5-methylpyridine carbaldehyde and amines, highlighting the versatility of pyridine Schiff bases in organic synthesis (Gangadasu et al., 2002).
Material Science
Catalytic Oxidation on Modified Vanadium Oxide Catalysts
Research into the gas-phase oxidation of 4-methylpyridine on V2O5, as well as binary and ternary vanadium-oxide catalysts modified with SnO2 and TiO2, showed enhanced catalytic activity. This study indicated that modifying V2O5 increases the conversion of the initial substance and shifts the maximum yield of intermediate products, such as pyridine-4-carbaldehyde, to lower temperatures. Quantum chemical methods were used to explore the mechanism of this catalytic oxidation, demonstrating the potential of 4-Methylpyridine-2-carbaldehyde in material science applications (Vorobyev et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKMHSRHDUBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968306 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-2-carbaldehyde | |
CAS RN |
53547-60-7 | |
| Record name | 4-Methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53547-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)

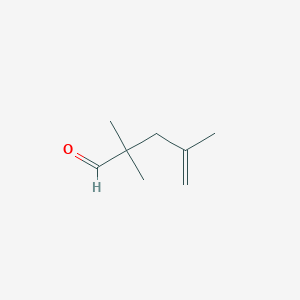
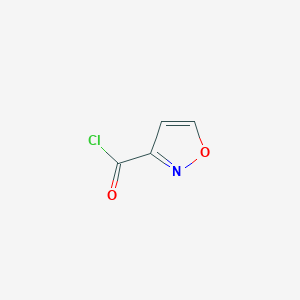
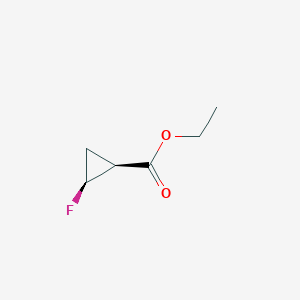
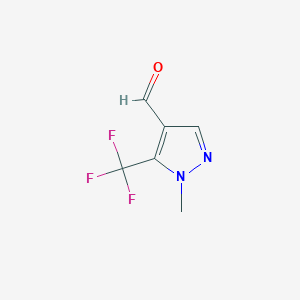
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)
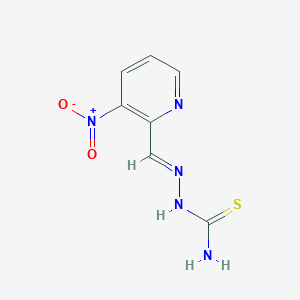
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)

